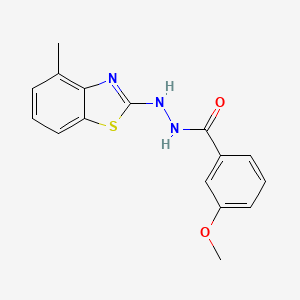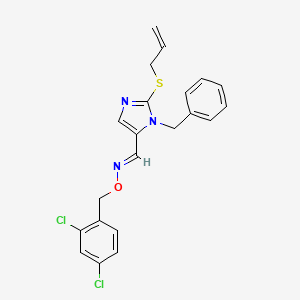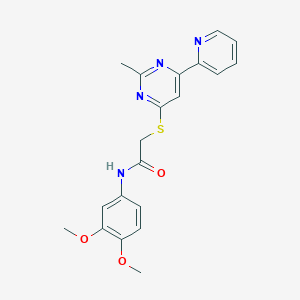![molecular formula C21H17N3OS2 B2483851 (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 895007-61-1](/img/structure/B2483851.png)
(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C21H17N3OS2 and its molecular weight is 391.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Activity
- Researchers have synthesized 2-anilinonicotinyl-linked acrylamide conjugates, including derivatives of (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide, and evaluated their cytotoxic activity against various human cancer cell lines. These compounds exhibit promising cytotoxicity, especially against the A549 human lung adenocarcinoma epithelial cell line, and induce apoptotic cell death by affecting cell-cycle in the G2/M phase (Kamal et al., 2014).
Biochemical Impacts and Insecticidal Agents
- A study focused on synthesizing new bioactive sulfonamide thiazole derivatives, which are anticipated to be potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. The compounds showed potent toxic effects and high toxicity indices (Soliman et al., 2020).
Removal of Industrial Waste Contaminants
- The compound has been used in synthesizing novel magnetic nanoadsorbents for removing heavy metals like Zn2+ and Cd2+ from industrial wastes. These nanoadsorbents demonstrate high adsorption capacity and reusability, making them suitable for practical removal of heavy metal ions (Zargoosh et al., 2015).
Antimicrobial Acyclic and Heterocyclic Dyes
- The derivatives of this compound have been used to synthesize novel antimicrobial dyes and their precursors. These dyes show significant antibacterial and antifungal activities against various organisms and have been used in dyeing and textile finishing processes (Shams et al., 2011).
Water Treatment
- Derivatives of this compound have been synthesized and used for the efficient removal of Co(II) cations from water, showcasing its potential in water treatment applications (Mirzaeinejad et al., 2018).
Synthesis of Various Heterocyclic Compounds
- The compound has been utilized in the synthesis of various heterocyclic compounds, including isoxazole, pyrazole, and pyrimidine derivatives. These compounds have potential applications in diverse fields like chemistry and pharmacology (Bondock et al., 2011).
Fluorescence and Biological Activities
- Novel pyrido[2,1-b]benzothiazole and N-substituted 2-pyridylbenzothiazole derivatives have been synthesized, exhibiting remarkable fluorescence properties and antimicrobial as well as antiviral activities. This indicates potential applications in bioimaging and pharmaceuticals (Azzam et al., 2020).
Metal Sorption and Biological Activity
- Polymers derived from this compound have been prepared for efficient metal sorption and evaluated for their antimicrobial activity. These polymers demonstrate selectivity in metal ion absorption, indicating their usefulness in environmental and biological applications (Al-Fulaij et al., 2015).
Antitumor Activity
- Thiazole incorporated pyridine derivatives containing the phenoxyacetamide moiety have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. Certain compounds demonstrated higher activity than standard drugs, indicating their potential as anticancer agents (Bayazeed et al., 2020).
Properties
IUPAC Name |
(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c1-15-6-8-18-19(12-15)27-21(23-18)24(14-16-4-2-10-22-13-16)20(25)9-7-17-5-3-11-26-17/h2-13H,14H2,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKJONYHUPCECV-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-fluoro-4-(3-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483773.png)


![methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2483782.png)
![[(4-Bromophenyl)methyl]thiourea](/img/structure/B2483783.png)
![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2483785.png)

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime](/img/structure/B2483788.png)
![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2483789.png)


